molecular formula C11H19NSSi B570185 3-(Triethylsilyl)pyridine-2(1H)-thione CAS No. 116725-50-9

3-(Triethylsilyl)pyridine-2(1H)-thione

Cat. No.: B570185
CAS No.: 116725-50-9
M. Wt: 225.425
InChI Key: CRSAGYZHPLWMET-UHFFFAOYSA-N
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Description

3-(Triethylsilyl)pyridine-2(1H)-thione is a pyridine-2(1H)-thione derivative substituted with a triethylsilyl group at the 3-position. Pyridine-2(1H)-thiones are sulfur-containing heterocycles characterized by a thione (-C=S) group at the 2-position of the pyridine ring. These compounds serve as versatile intermediates in organic synthesis, particularly in constructing fused heterocyclic systems like thieno[2,3-b]pyridines . The triethylsilyl group introduces steric bulk and lipophilicity, which can enhance stability, alter solubility, and influence reactivity in nucleophilic or coordination reactions.

Properties

CAS No.

116725-50-9

Molecular Formula

C11H19NSSi

Molecular Weight

225.425

IUPAC Name

3-triethylsilyl-1H-pyridine-2-thione

InChI

InChI=1S/C11H19NSSi/c1-4-14(5-2,6-3)10-8-7-9-12-11(10)13/h7-9H,4-6H2,1-3H3,(H,12,13)

InChI Key

CRSAGYZHPLWMET-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)C1=CC=CNC1=S

Synonyms

2(1H)-Pyridinethione,3-(triethylsilyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Triethylsilyl)pyridine-2(1H)-thione with structurally related pyridine-2(1H)-thione derivatives, focusing on substituents, physical properties, reactivity, and biological activities.

Compound Substituents Key Properties Biological Activity Key Reactions/Applications References
This compound 3-Triethylsilyl High lipophilicity; steric hindrance from silyl group Not reported in evidence Potential precursor for silyl-protected heterocycles or coordination chemistry Inferred
3-Cyano-4-arylpyridine-2(1H)-thiones 3-CN, 4-aryl (e.g., 4-methoxyphenyl) Melting points: 212–245°C; acidic protons enable salt formation with amines Antimicrobial (e.g., oxadiazole-thiones in ) Form quaternary ammonium salts (e.g., morpholinium/pyrrolidinium derivatives)
4-Methylene-dihydroquinazoline-2(1H)-thiones Varied aryl substituents Melting points: 203–245°C; confirmed by NMR/HRMS Anticancer (e.g., IC₅₀ = 1.71 µM for S22 in ) Mitotic-specific activity against A375 melanoma cells; improved therapeutic index vs. CA-4
5-Phenyl-oxadiazole-2(3H)-thiones Oxadiazole-thione fused systems Synthesized via Mannich reaction; characterized by FT-IR/NMR Cytotoxic and antimicrobial Active against Gram-positive bacteria and cancer cell lines
Thiazolo[5,4-c]pyridine-2(1H)-thione Fused thiazole-pyridine system Yellow-brown solid; reactive thione group Antimicrobial, antifungal Forms metal complexes; used in agrochemical derivatives
1-Hydroxy-pyridine-2(1H)-thione 1-Hydroxy substituent Commercial name: Pyrithione; used in shampoos Antifungal, antibacterial Copper-binding agent; disrupts microbial metal homeostasis

Key Findings:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., CN): Enhance acidity of the thione proton, facilitating salt formation with amines (e.g., piperidinium derivatives in ) . Bulky Groups (e.g., Triethylsilyl): Likely reduce reaction rates in cyclization due to steric hindrance but improve lipid solubility for biological applications. Aryl Groups (e.g., Styryl): Increase π-conjugation, stabilizing intermediates in heterocyclic synthesis (e.g., thieno[2,3-b]pyridines in ) .

Biological Activity Trends :

  • Anticancer : 4-Methylene-dihydroquinazoline-2(1H)-thiones () exhibit potent activity (IC₅₀ < 2 µM) when substituted with thiophene at C5, emphasizing the role of electron-rich heterocycles .
  • Antimicrobial : Oxadiazole-thiones with dichlorophenyl groups () show broad-spectrum activity, likely due to membrane disruption or enzyme inhibition .

Thermal Stability :

  • Higher melting points (212–245°C) are observed in dihydroquinazoline-thiones with chloro/methoxy substituents (), suggesting strong intermolecular interactions .

Coordination Chemistry :

  • Pyridine-2(1H)-thiones form luminescent copper(I) complexes (), whereas thiazolo-fused derivatives () may exhibit enhanced metal-binding capacity due to additional sulfur sites .

Contradictions and Limitations:

  • Anticancer vs. Antimicrobial Selectivity : While dihydroquinazoline-thiones () show cancer cell selectivity, oxadiazole-thiones () lack specificity, indicating divergent mechanisms .
  • Synthetic Utility: 3-Cyanopyridine-2(1H)-thiones () are more reactive in cyclization than silylated analogs, which may require tailored conditions for similar transformations .

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